molecular formula C14H17ClN2O2S B3143340 N-[4-(2-aminoethyl)phenyl]benzenesulfonamide hydrochloride CAS No. 522602-11-5

N-[4-(2-aminoethyl)phenyl]benzenesulfonamide hydrochloride

Cat. No. B3143340
CAS RN: 522602-11-5
M. Wt: 312.8
InChI Key: RNDLTUFGCBOTLP-UHFFFAOYSA-N
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Description

“N-[4-(2-aminoethyl)phenyl]benzenesulfonamide hydrochloride” is a compound frequently used in scientific experiments. It is also known as “4-(2-Aminoethyl)benzenesulfonamide” with a CAS Number of 35303-76-5 .


Molecular Structure Analysis

The molecular formula of “N-[4-(2-aminoethyl)phenyl]benzenesulfonamide hydrochloride” is C14H17ClN2O2S, with a molecular weight of 312.8 . The linear formula for the non-hydrochloride form is H2NCH2CH2C6H4SO2NH2 .


Physical And Chemical Properties Analysis

“N-[4-(2-aminoethyl)phenyl]benzenesulfonamide hydrochloride” is a powder with a melting point of 150-152 °C (lit.) . The SMILES string representation is NCCc1ccc (cc1)S (N) (=O)=O .

Mechanism of Action

While the exact mechanism of action for “N-[4-(2-aminoethyl)phenyl]benzenesulfonamide hydrochloride” is not explicitly stated, one study indicates that it may act as an inhibitor in human hepatocellular carcinoma (HCC) cells .

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing face, hands, and any exposed skin thoroughly after handling .

Future Directions

As “N-[4-(2-aminoethyl)phenyl]benzenesulfonamide hydrochloride” is used in various scientific experiments, future directions could involve further exploration of its inhibitory effects on different types of cells and its potential applications in medical research .

properties

IUPAC Name

N-[4-(2-aminoethyl)phenyl]benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S.ClH/c15-11-10-12-6-8-13(9-7-12)16-19(17,18)14-4-2-1-3-5-14;/h1-9,16H,10-11,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDLTUFGCBOTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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